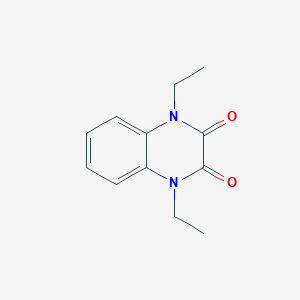
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione is a heterocyclic compound with the molecular formula C12H14N2O2. It belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms in the quinoxaline ring, making it a unique derivative of quinoxalinedione.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione typically involves the condensation of o-phenylenediamine with diethyl oxalate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography .
化学反应分析
Types of Reactions
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other quinoxaline derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic photovoltaic materials and other advanced materials
作用机制
The mechanism of action of 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
1,4-dihydro-2,3-quinoxalinedione: A closely related compound with similar chemical properties.
2,3-dihydroxyquinoxaline: Another derivative with distinct biological activities.
Quinoxaline, 2,3-dihydroxy-: Known for its use in various chemical and biological applications.
Uniqueness
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
126473-65-2 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25g/mol |
IUPAC 名称 |
1,4-diethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-13-9-7-5-6-8-10(9)14(4-2)12(16)11(13)15/h5-8H,3-4H2,1-2H3 |
InChI 键 |
RCAJQQBHCHKXNI-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C(=O)C1=O)CC |
规范 SMILES |
CCN1C2=CC=CC=C2N(C(=O)C1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)
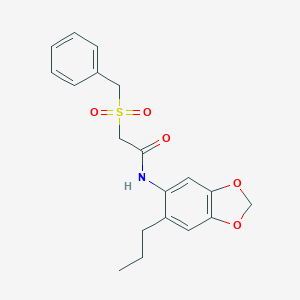
![2-Ethoxy-5-[(3-fluoro-2-methylphenyl)sulfamoyl]benzamide](/img/structure/B496664.png)
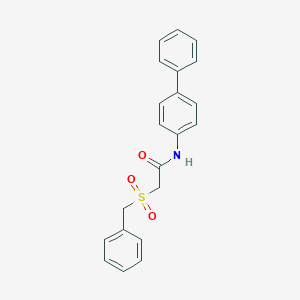
![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)
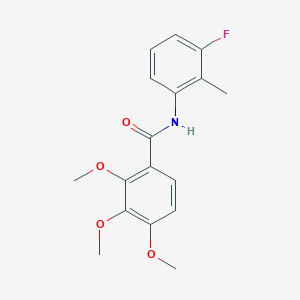
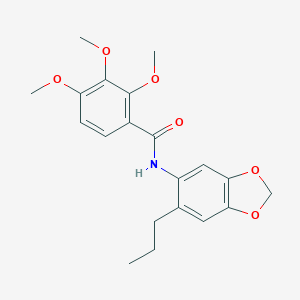

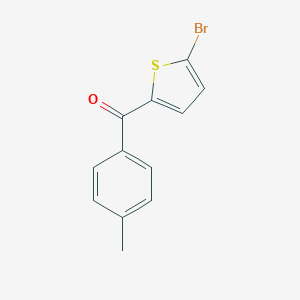

![2-(1-adamantyl)-N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B496678.png)
![2-Ethoxy-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496680.png)
![3,4-dimethoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496682.png)
